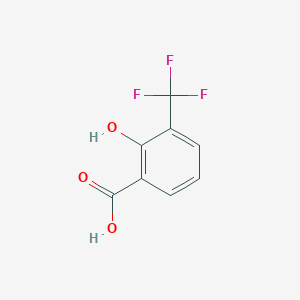

2-hydroxy-3-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLHFGFVHWLQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269294 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-32-0 | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and material science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the benzene ring imparts a unique combination of properties that are critical for its application, particularly in drug design and synthesis. The trifluoromethyl group, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

This document moves beyond a simple recitation of data, offering a deep dive into the causality behind these properties and providing detailed, field-proven experimental protocols for their accurate determination. Every protocol is designed as a self-validating system to ensure the generation of robust and reliable data.

Molecular Structure and Its Implications

The foundation of this compound's physicochemical profile lies in its molecular architecture. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, ortho to the carboxylic acid, creates a unique electronic and steric environment that governs its acidity, solubility, and interactions with biological targets.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

To fully comprehend the solid-state properties and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are invaluable for computational modeling and structure-activity relationship (SAR) studies.

-

Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the most common method.

-

The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The electron density map is calculated from the structure factors, which are derived from the intensities of the diffraction spots.[1]

-

An initial model of the molecule is built into the electron density map and refined to achieve the best fit with the experimental data.

-

Acidity (pKa)

The acidity of this compound is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The pKa is influenced by both the carboxylic acid and the phenolic hydroxyl group.

Theoretical Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also influence the ease of proton donation.

Experimental Determination of pKa

Several robust methods can be employed to determine the pKa values.

This is a high-precision technique for determining pKa values.[2]

Protocol:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[2]

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[3]

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[2]

Protocol:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant amount of this compound in each buffer solution.

-

Measure the UV-Vis spectrum of each solution.

-

By monitoring the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3][4]

Changes in the chemical shifts of protons near the acidic functional groups upon a change in pH can be used to determine the pKa.[5]

Protocol:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., D₂O).

-

Adjust the pH of the solution by adding small amounts of DCl or NaOD.

-

Acquire ¹H NMR spectra at various pH values.

-

Plot the chemical shift of a specific proton (e.g., the aromatic protons) against the pH. The inflection point of the resulting sigmoid curve will give the pKa.[5]

Solubility

Solubility is a key determinant of a drug candidate's bioavailability. The presence of both polar (hydroxyl, carboxyl) and non-polar (trifluoromethyl, benzene ring) groups in this compound suggests a complex solubility profile.

Theoretical Considerations

The molecule is expected to have limited solubility in water due to the hydrophobic trifluoromethyl group and the aromatic ring.[6] However, its solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups to form more soluble salts. It is anticipated to be more soluble in organic solvents.[6]

Experimental Determination of Solubility

The shake-flask method is the traditional and most reliable method for determining equilibrium solubility.[7]

-

Equilibrium Establishment:

-

Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid by centrifugation or filtration.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice.

Theoretical Considerations

For a pure crystalline solid, a sharp melting point range is expected.[8] Impurities will typically lead to a depression and broadening of the melting point range.[8][9] Based on structurally similar compounds like 2-(trifluoromethyl)benzoic acid (107-110 °C) and 3-(trifluoromethyl)benzoic acid (104-106 °C), the melting point of this compound is anticipated to be in a similar range.[10]

Experimental Determination of Melting Point

The capillary method is a common and straightforward technique for determining the melting point.[11]

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[11]

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[12]

-

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches, due to hydrogen bonding.[13]

-

O-H Stretch (Phenol): A broad absorption around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions in the 3100-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1680 cm⁻¹ for an aryl carboxylic acid.[13]

-

C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by the coupling between adjacent protons.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

-

Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the downfield region of the spectrum.

Expected ¹⁹F NMR Signals:

-

A singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore is expected to show characteristic absorption bands in the UV region. The exact position and intensity of these bands will be influenced by the hydroxyl and trifluoromethyl substituents.

Data Summary

| Physicochemical Property | Expected Value/Characteristic | Experimental Method(s) |

| Molecular Formula | C₈H₅F₃O₃ | Mass Spectrometry |

| Molecular Weight | 206.12 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| pKa | To be determined experimentally. Expected to be lower than benzoic acid. | Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy |

| Solubility | Poorly soluble in water, soluble in organic solvents, pH-dependent. | Shake-Flask Method |

| Melting Point (°C) | To be determined experimentally. Estimated to be in the 100-120 °C range. | Capillary Method, Differential Scanning Calorimetry (DSC) |

| IR Absorptions (cm⁻¹) | ~3300-2500 (O-H, broad), ~1700-1680 (C=O), ~1350-1100 (C-F) | Infrared Spectroscopy |

| ¹H NMR (ppm) | >10 (-COOH), variable (-OH), 7.0-8.5 (aromatic) | ¹H NMR Spectroscopy |

| ¹³C NMR (ppm) | 165-185 (C=O), 110-160 (aromatic), quartet for C-CF₃ | ¹³C NMR Spectroscopy |

| ¹⁹F NMR (ppm) | Singlet for -CF₃ | ¹⁹F NMR Spectroscopy |

Visualization of Experimental Workflows

pKa Determination Workflow

Caption: Workflow for pKa determination.

Solubility Determination Workflow (Shake-Flask Method)

Caption: Shake-flask solubility workflow.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulm.edu [ulm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. 3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. westlab.com [westlab.com]

- 12. pennwest.edu [pennwest.edu]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-hydroxy-3-(trifluoromethyl)benzoic acid CAS number and structure

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and the strategic rationale for its application in modern research.

Introduction: The Strategic Value of a Fluorinated Salicylate

This compound, also known as 3-(trifluoromethyl)salicylic acid, is a key chemical intermediate. Its structure combines the functionalities of salicylic acid with the unique physicochemical properties imparted by a trifluoromethyl (-CF3) group. The strategic placement of the -CF3 group adjacent to the hydroxyl moiety significantly influences the molecule's electronic properties, acidity, and intermolecular bonding potential.

The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] This makes this compound a valuable building block for synthesizing novel active pharmaceutical ingredients (APIs) and functional materials.[2] This guide will explore its synthesis, properties, and the scientific principles guiding its use.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application.

Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Compound Identifiers and Properties

The key identifiers and computed physicochemical properties are summarized below for quick reference.

| Identifier/Property | Value | Source |

| CAS Number | 251300-32-0 | [3][4] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₈H₅F₃O₃ | [3][5] |

| Molecular Weight | 206.12 g/mol | [3] |

| Synonyms | 3-(Trifluoromethyl)salicylic acid, 3-Carboxy-2-hydroxybenzotrifluoride | [4] |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | [5] |

| InChIKey | OLLHFGFVHWLQJO-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 3.4 | [5] |

| Appearance | Yellow solid (as per synthesis) | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound requires precise control of reaction conditions to achieve regioselectivity and high yield. The following protocol is based on established patent literature, demonstrating a robust method for its preparation.[3]

Synthesis Workflow Diagram

The overall workflow involves protection of the hydroxyl group, directed ortho-metalation, carboxylation, and deprotection.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a protected precursor, ensuring high yield and purity.[3]

Materials:

-

2-(methoxymethoxy)-1-(trifluoromethyl)benzene

-

n-Butyllithium (2.5 M solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (gas)

-

Hydrochloric acid (2N and concentrated)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (2N)

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxymethoxy)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Cool the solution to -20°C.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) to the solution, ensuring the internal temperature is maintained below 0°C.

-

Expert Insight: n-Butyllithium is a strong base that deprotonates the aromatic ring. The methoxymethyl (MOM) ether acts as a directed metalation group, ensuring lithiation occurs at the ortho position, which is crucial for the desired product isomer.

-

-

Stirring: Stir the reaction mixture for approximately 70 minutes, allowing the temperature to rise to between -5°C and 5°C to ensure complete lithiation.

-

Carboxylation: Cool the resulting brown slurry back down to -20°C. Bubble CO₂ gas through the mixture. The temperature should be kept below -10°C.

-

Expert Insight: The reaction will change color from a brown slurry to a dark purple solution and finally to a yellow solution, indicating the consumption of the lithiated intermediate and formation of the lithium carboxylate salt.

-

-

Quenching and Deprotection: After 10 minutes of CO₂ addition, add 2N HCl (2.0 eq) to the reaction mixture at -20°C. Follow this with the addition of concentrated HCl (to achieve a total of ~5 eq) to facilitate the acidic workup and simultaneous cleavage of the MOM protecting group.

-

Extraction: After stirring for 30 minutes, add MTBE. Extract the organic phase with 2N NaOH and water.

-

Acidification and Isolation: Acidify the aqueous layer with 2N HCl. Extract the product into dichloromethane (2x).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a yellow solid (reported yield: 99%).[3]

The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is not merely an inert substituent; it is a powerful modulator of molecular properties, making it a "group of choice" in modern drug discovery.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond (e.g., on a methyl or ethyl group) with a C-F₃ group can block oxidative metabolism at that site, increasing the drug's half-life and bioavailability.[1]

-

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π ≈ 0.88), which can improve a molecule's ability to cross cellular membranes. This is critical for oral bioavailability and penetration of the blood-brain barrier.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent increases the acidity of nearby protons, such as the phenolic hydroxyl and carboxylic acid groups in the title compound. This can profoundly impact a drug's binding affinity to its target receptor by altering hydrogen bonding capabilities.

-

Bioisosterism: The -CF₃ group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for steric mimicry while fundamentally altering the electronic profile of the molecule.[1]

Conceptual Role in API Synthesis

The compound serves as a versatile scaffold. The carboxylic acid and hydroxyl groups are handles for further chemical modification, such as amidation or esterification, to build more complex molecules.

Caption: Role as a scaffold in synthesizing potential APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[4]

GHS Hazard Classification

| Hazard Code | Description | Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4]

-

Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a salicylic acid framework and the powerful physicochemical modulation of the trifluoromethyl group. Its robust synthesis and versatile functional handles make it a critical building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and the rationale behind its use, as detailed in this guide, empowers researchers to leverage this compound to its full potential in their scientific endeavors.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the growing importance of fluorinated organic molecules in the pharmaceutical and agrochemical industries, understanding the solubility of this compound is paramount for its effective application in drug development and chemical synthesis. This document synthesizes theoretical principles with practical experimental guidance, offering researchers, chemists, and formulation scientists a detailed resource for predicting and determining the solubility of this compound in a variety of organic solvents. The guide delves into the physicochemical properties of this compound, explores predictive models such as Hansen Solubility Parameters, and provides a detailed protocol for empirical solubility determination via the shake-flask method.

Introduction: The Significance of this compound

This compound is an aromatic organic compound that incorporates three key functional moieties: a carboxylic acid group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a range of properties that make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and salt formation, influencing both solubility and biological activity.[1][2] The strategic placement of these groups on the benzoic acid scaffold makes this molecule a prime candidate for the synthesis of novel therapeutic agents and specialized polymers.

A thorough understanding of the is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and directly impacts the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a foundational understanding of the factors governing its solubility and offers a practical framework for its assessment.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound and Properties of Related Compounds

| Property | This compound (Estimated) | 2-(Trifluoromethyl)benzoic Acid[3][4] | 2-Hydroxybenzoic Acid (Salicylic Acid) |

| Molecular Formula | C₈H₅F₃O₃ | C₈H₅F₃O₂ | C₇H₆O₃ |

| Molecular Weight | 206.12 g/mol | 190.12 g/mol | 138.12 g/mol |

| Melting Point (°C) | ~120-130 | 107-110 | 158-161 |

| Boiling Point (°C) | >250 | 247 | 211 |

| pKa | ~3.0 | ~3.2 | 2.97 |

| LogP (o/w) | ~2.5-3.0 | 2.3 | 2.21 |

| Appearance | White to off-white crystalline solid | White crystalline solid | White crystalline solid |

Causality Behind Property Estimations:

-

Melting Point: The introduction of a trifluoromethyl group can disrupt crystal lattice packing compared to salicylic acid, potentially lowering the melting point. However, the additional hydrogen bonding from the hydroxyl group, compared to 2-(trifluoromethyl)benzoic acid, would increase intermolecular forces, suggesting a melting point between the two reference compounds.

-

pKa: The carboxylic acid's acidity is enhanced by the electron-withdrawing nature of both the ortho-hydroxyl and meta-trifluoromethyl groups. Therefore, the pKa is expected to be slightly lower (more acidic) than that of 2-(trifluoromethyl)benzoic acid and similar to salicylic acid.

-

LogP: The trifluoromethyl group significantly increases lipophilicity (higher LogP).[1][2] The hydroxyl group is polar and would slightly decrease the LogP. The net effect is an estimated LogP that is higher than both reference compounds.

The molecular structure of this compound presents a fascinating dichotomy. The polar carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, suggesting solubility in polar, protic solvents. Conversely, the trifluoromethyl group and the benzene ring are nonpolar and hydrophobic, favoring solubility in less polar or nonpolar solvents.[3][5] This dual nature is key to understanding its solubility profile.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[6] A more nuanced and quantitative approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated, and a smaller Ra indicates a higher likelihood of solubility.

Caption: Hansen Solubility Parameter (HSP) concept of "like dissolves like".

Predicted Solubility Profile in Common Organic Solvents

Based on the dual hydrophilic-lipophilic nature of this compound and the principles of HSP, we can predict its solubility in a range of common organic solvents.

Table 2: Hansen Solubility Parameters of Selected Solvents and Predicted Solubility

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Solvent Type | Predicted Solubility of this compound |

| Hexane | 14.9 | 0.0 | 0.0 | Non-polar | Low |

| Toluene | 18.2 | 1.4 | 2.0 | Non-polar, Aromatic | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Polar, Aprotic | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | Polar, Aprotic | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Polar, Aprotic | High |

| Ethanol | 15.8 | 8.8 | 19.4 | Polar, Protic | High |

| Methanol | 15.1 | 12.3 | 22.3 | Polar, Protic | High |

| Water | 15.5 | 16.0 | 42.3 | Polar, Protic | Low[3] |

HSP data sourced from publicly available databases.[7][8][9]

Rationale for Predictions:

-

Non-polar Solvents (e.g., Hexane): The polarity of the carboxylic acid and hydroxyl groups will significantly hinder solubility in non-polar solvents.

-

Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the benzene rings of toluene and the solute may lead to moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the hydroxyl and carboxylic acid protons, and their moderate polarity can solvate the aromatic and trifluoromethyl portions of the molecule. High solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute and therefore high solubility.

-

Water: Despite the presence of hydrogen-bonding groups, the large, hydrophobic trifluoromethyl-substituted benzene ring is expected to result in low aqueous solubility, a common characteristic of trifluoromethylated benzoic acids.[3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[10][11][12][13]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. b. Add a known volume (e.g., 2 mL) of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). e. Equilibrate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. d. Accurately dilute a known volume of the filtered, saturated solution with the solvent using a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometry method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This compound is a molecule with significant potential in applied chemistry, characterized by a complex interplay of functional groups that govern its solubility. The presence of both polar, hydrogen-bonding moieties and a nonpolar, hydrophobic region results in a nuanced solubility profile. High solubility is predicted in polar aprotic and polar protic organic solvents, while low solubility is expected in non-polar solvents and water. Theoretical frameworks such as Hansen Solubility Parameters provide a powerful tool for initial solvent screening. However, for precise formulation and process development, the experimental determination of solubility using robust methods like the shake-flask protocol remains indispensable. This guide provides both the theoretical foundation and the practical methodology for a comprehensive understanding and evaluation of the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide on the Biological Activity of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-hydroxy-3-(trifluoromethyl)benzoic acid. Drawing upon research into structurally related compounds and established methodologies, this document elucidates the compound's potential as an anti-inflammatory agent and a modulator of oncogenic signaling pathways. We will delve into its plausible mechanisms of action, propose detailed experimental protocols for its characterization, and discuss its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this intriguing molecule.

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anti-inflammatory drugs.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profiles.[2] The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target.[3] Furthermore, it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's action in the body.[3]

This compound, a salicylic acid derivative, combines the established anti-inflammatory scaffold of salicylic acid with the advantageous properties of the trifluoromethyl group. This unique combination suggests a compelling potential for dual-action therapeutic intervention, primarily in the realms of inflammation and oncology. This guide will explore these potential activities in detail, providing a scientific and logical framework for its investigation.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

The anti-inflammatory properties of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[4] The introduction of a trifluoromethyl group can modulate this inhibitory activity.

Mechanism of Action: COX-1 and COX-2 Inhibition

It is hypothesized that this compound can act as an inhibitor of both COX-1 and COX-2 enzymes. The trifluoromethyl group may enhance the binding affinity of the molecule to the active site of these enzymes. Molecular docking studies on similar compounds suggest that the trifluoromethyl group can lead to a more potent interaction with both COX-1 and COX-2.[5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively assess the inhibitory potential of this compound against COX-1 and COX-2, a robust in vitro assay is essential.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

This compound

-

Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective inhibition)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Cofactor Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and heme in the reaction buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound and positive controls in DMSO.

-

Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the different concentrations of the test compound or controls to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Expected Outcomes and Data Presentation

The results of the COX inhibition assay can be summarized in a table for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

| Reference IC50 values are approximate and can vary based on assay conditions. |

Anti-Cancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[6] Benzoic acid-based inhibitors have shown promise in targeting STAT3.[3]

Mechanism of Action: Inhibition of STAT3 Dimerization and DNA Binding

STAT3 activation involves its phosphorylation, dimerization via the SH2 domain, and subsequent translocation to the nucleus where it binds to the DNA and activates the transcription of target genes.[7] It is proposed that this compound may interfere with this cascade at two key points:

-

SH2 Domain Interaction: The compound may bind to the SH2 domain of STAT3, preventing the formation of functional STAT3 dimers.

-

DNA-Binding Domain Interaction: Alternatively, or in addition, it may interact with the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of its target genes.[5]

Experimental Protocol: In Vitro STAT3 Inhibition Assays

A multi-pronged approach is recommended to fully characterize the inhibitory effect on the STAT3 pathway.

Objective: To determine if this compound directly binds to the STAT3 SH2 domain.

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain

-

Assay buffer

-

This compound

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of STAT3 protein, fluorescent probe, and serial dilutions of the test compound in the assay buffer.

-

Assay Reaction: In the wells of a 96-well plate, combine the STAT3 protein and the fluorescent probe.

-

Inhibitor Addition: Add the various concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.[8]

Objective: To determine if this compound inhibits the binding of STAT3 to its DNA consensus sequence.

Materials:

-

96-well plate pre-coated with a double-stranded DNA sequence containing the STAT3 binding site

-

Recombinant human STAT3 protein

-

Primary antibody against STAT3

-

HRP-conjugated secondary antibody

-

Substrate for HRP

-

Wash and blocking buffers

-

This compound

Procedure:

-

Blocking: Block the wells of the coated plate.

-

STAT3 and Inhibitor Incubation: Add the STAT3 protein along with various concentrations of the test compound to the wells. Incubate to allow for binding to the DNA.

-

Washing: Wash the wells to remove unbound protein and compound.

-

Antibody Incubation: Add the primary anti-STAT3 antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

-

Detection: Add the HRP substrate and measure the absorbance. A decrease in signal indicates inhibition of STAT3-DNA binding.

-

Data Analysis: Determine the IC50 value from the dose-response curve.[9]

Expected Outcomes and Data Presentation

The inhibitory activities on the STAT3 pathway can be presented in a summary table.

| Assay | Endpoint | This compound |

| STAT3 SH2 Domain Binding (FP) | IC50 (µM) | To be determined |

| STAT3 DNA-Binding (ELISA) | IC50 (µM) | To be determined |

| Cancer Cell Line Proliferation (e.g., MDA-MB-231) | GI50 (µM) | To be determined |

In Vivo Evaluation

While in vitro assays provide crucial mechanistic insights, in vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound.

Anti-inflammatory Efficacy: Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:

Anti-Cancer Efficacy: Human Tumor Xenograft Model

To assess the anti-cancer potential, a xenograft model using a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) can be employed.

Experimental Workflow:

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. Pharmacokinetic studies in rodents would provide key parameters such as bioavailability, half-life, clearance, and volume of distribution.[10]

Synthesis and Characterization

The availability of high-purity this compound is a prerequisite for reliable biological evaluation. Several synthetic routes have been reported, often starting from commercially available precursors.[11]

General Synthetic Scheme: A common approach involves the ortho-lithiation of a protected 2-(trifluoromethyl)phenol derivative followed by carboxylation with carbon dioxide.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. The trifluoromethyl group is anticipated to enhance its potency and pharmacokinetic properties compared to its non-fluorinated counterparts.

Future research should focus on:

-

Comprehensive SAR studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions with its biological targets.

-

Toxicology and safety pharmacology: Assessing the safety profile of lead compounds.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

potential therapeutic targets of 2-hydroxy-3-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Abstract

This compound is a halogenated derivative of salicylic acid. While direct pharmacological studies on this specific isomer are limited, its structural similarity to known therapeutic agents, particularly triflusal and its active metabolite, provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes information from related compounds to propose and explore a rational framework for identifying and validating the therapeutic targets of this compound. We will delve into the mechanistic pathways of analogous compounds, outline detailed experimental protocols for target validation, and provide a roadmap for future research in drug development.

Introduction: Chemical Rationale and Therapeutic Potential

This compound belongs to the family of substituted benzoic acids, a scaffold of significant interest in medicinal chemistry. The presence of a hydroxyl group ortho to the carboxylic acid is a key feature of salicylic acid and its derivatives, which are known for their anti-inflammatory, analgesic, and antipyretic properties. The trifluoromethyl (CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target[1][2]. These structural motifs suggest that this compound has the potential to interact with a range of biological targets.

The most closely related and well-studied compound is triflusal, or 2-acetoxy-4-(trifluoromethyl)benzoic acid. Triflusal is an antiplatelet agent whose primary mechanism of action is through its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)[3][4]. Given the structural parallels, it is highly probable that this compound shares some of the therapeutic targets of triflusal and HTB.

Predicted Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

Based on the pharmacology of triflusal and other salicylates, the most probable primary therapeutic targets for this compound are the cyclooxygenase (COX) enzymes, particularly COX-1.

Mechanism of Action of Structurally Related Compounds

Triflusal, like aspirin, irreversibly inhibits COX-1, which in turn blocks the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation[5][6]. This action is central to its use in the secondary prevention of ischemic stroke[5]. The active metabolite, HTB, also contributes to the antiplatelet effect[6]. It is therefore logical to hypothesize that this compound will exhibit similar inhibitory activity against COX enzymes.

Proposed Signaling Pathway

The inhibition of COX-1 by this compound would disrupt the arachidonic acid cascade, leading to a reduction in pro-inflammatory and pro-thrombotic mediators.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Triflusal? [synapse.patsnap.com]

2-hydroxy-3-(trifluoromethyl)benzoic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid, the Active Metabolite of Triflusal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the multifaceted mechanism of action of 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid). While structurally related to salicylic acid, Triflusal and HTB exhibit a unique pharmacological profile that distinguishes them from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. This document synthesizes current research to elucidate the core molecular pathways modulated by HTB, offering field-proven insights for researchers in pharmacology and drug development. We will explore its intricate interactions with key enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), phosphodiesterases (PDEs), and Nuclear Factor-kappa B (NF-κB), and its role in nitric oxide (NO) signaling.

Introduction: From Triflusal to its Bioactive Core, HTB

Triflusal, a platelet aggregation inhibitor developed by Uriach Laboratories, has been in clinical use since 1981.[1] It is a derivative of acetylsalicylic acid where a trifluoromethyl group replaces a hydrogen atom on the benzene ring.[1] Upon oral administration, Triflusal undergoes rapid metabolism by esterases, primarily in the liver, to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[2][3] This biotransformation is critical, as HTB is responsible for a significant portion of the therapeutic effects attributed to Triflusal.[2][4] The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, contributing to its distinct pharmacological properties.[5][6] This guide will focus on the mechanisms orchestrated by this active metabolite.

The Multi-Target Mechanism of Action of HTB

The anti-thrombotic and neuroprotective effects of Triflusal are not attributable to a single molecular interaction but rather to the synergistic modulation of several key biological pathways by its metabolite, HTB. This multi-target engagement results in a potent antiplatelet effect with a potentially improved safety profile compared to other antiplatelet agents.[2][7]

Inhibition of the Cyclooxygenase (COX) Pathway

Similar to aspirin, Triflusal and HTB are inhibitors of cyclooxygenase enzymes, which are pivotal in the synthesis of prostanoids.[2][8]

-

Primary Target: COX-1 and Thromboxane A2 (TXA2) Synthesis: Triflusal itself is an irreversible inhibitor of COX-1 in platelets.[9] It acetylates the enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, the precursor of Thromboxane A2 (TXA2).[2][10] TXA2 is a powerful vasoconstrictor and a crucial mediator of platelet aggregation.[2] By suppressing TXA2 production, Triflusal and HTB effectively reduce platelet activation and clot formation.[2][8]

-

Differential Effect on Prostacyclin: A key distinction from aspirin is that Triflusal and HTB have a negligible effect on vascular COX, thus preserving the synthesis of prostacyclin (PGI2).[1][11] Prostacyclin is a vasodilator and an inhibitor of platelet aggregation. This selective action on platelet COX-1 over vascular COX contributes to a more favorable anti-thrombotic profile and potentially a lower risk of certain side effects.[1]

Experimental Protocol: Measuring COX-1 Inhibition

A common method to assess COX-1 inhibition is to measure the formation of its products, such as malondialdehyde or thromboxane B2 (the stable metabolite of TXA2), in response to arachidonic acid in platelet-rich plasma (PRP).

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers in tubes containing an anticoagulant. PRP is obtained by centrifugation at a low speed.

-

Incubation with Inhibitor: PRP is incubated with varying concentrations of HTB or the parent compound, Triflusal.

-

Induction of Platelet Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation and subsequent TXA2 production.

-

Quantification of TXA2: The reaction is stopped, and the plasma is analyzed for thromboxane B2 levels using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXA2 production (IC50) is calculated. For HTB, it has been shown to be a more potent reversible inhibitor of cyclooxygenase than salicylic acid.[8]

Modulation of Intracellular Signaling: Phosphodiesterase (PDE) Inhibition

Beyond COX inhibition, HTB exerts antiplatelet effects through a distinct mechanism involving cyclic adenosine monophosphate (cAMP).

-

Mechanism: HTB has been shown to inhibit phosphodiesterase (PDE) activity.[1][2] PDEs are enzymes that degrade cAMP. By inhibiting PDEs, HTB leads to an increase in intracellular cAMP levels within platelets.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately inhibit platelet activation and aggregation by sequestering intracellular calcium.[1][2] This dual mechanism of COX-1 and PDE inhibition makes Triflusal and HTB uniquely potent antiplatelet agents.[2]

Signaling Pathway: HTB's Dual Antiplatelet Action

References

- 1. Triflusal - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Triflusal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects and interaction studies of triflusal and other salicylic derivatives on cyclooxygenase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is Triflusal used for? [synapse.patsnap.com]

- 11. Triflusal vs aspirin on the inhibition of human platelet and vascular cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)benzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)salicylic acid, is a key fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this important chemical entity, offering valuable insights for researchers and professionals in the field of drug discovery and development. The strategic placement of the trifluoromethyl group ortho to the hydroxyl moiety and meta to the carboxylic acid group significantly influences the molecule's acidity, reactivity, and biological interactions, making it a subject of considerable interest in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 321-14-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₈H₅F₃O₃ | --INVALID-LINK--[3] |

| Molecular Weight | 206.12 g/mol | --INVALID-LINK--[3] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[2] |

| Melting Point | 171-172 °C | --INVALID-LINK--[4] |

| Water Solubility | 1 g/L (20 °C) | --INVALID-LINK--[4] |

| pKa | 2.63 (25 °C) | --INVALID-LINK--[4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

Peak Chemical Shift (ppm) Multiplicity Assignment Aromatic CH 7.0-8.0 m Ar-H OH 10.0-13.0 br s -OH | COOH | 11.0-14.0 | br s | -COOH |

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Assignment 3300-2500 (broad) O-H stretch (carboxylic acid) 3200-3000 (broad) O-H stretch (phenol) 1700-1680 C=O stretch (carboxylic acid) 1350-1150 C-F stretch | 1600, 1450 | Aromatic C=C stretch |

-

Mass Spectrometry: The mass spectrum typically shows the molecular ion peak (M+) and characteristic fragmentation patterns. The high-resolution mass spectrum provides the exact mass, confirming the molecular formula. A common observation in mass spectrometry is the detection of the [M+H]⁺ ion at m/z 207.[5]

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of trifluoromethyl groups into aromatic systems gained significant traction in the mid-20th century, driven by the profound impact of fluorine on the biological activity of organic molecules. Early methods for the trifluoromethylation of phenols were being explored as early as 1955.[6]

The synthesis and application of trifluoromethylated salicylic acid derivatives are closely associated with the development of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is Triflusal, a platelet aggregation inhibitor developed by Uriach Laboratories and commercialized in Spain in 1981.[7][8] Although Triflusal itself is 2-acetoxy-4-(trifluoromethyl)benzoic acid, its principal active metabolite is 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[7][9] The research and development surrounding Triflusal undoubtedly spurred interest in other isomers, including the titular this compound, as researchers explored the structure-activity relationships of trifluoromethylated salicylates.

The development of various synthetic methodologies for introducing trifluoromethyl groups onto aromatic rings throughout the latter half of the 20th century provided the necessary tools for the preparation of a wide array of fluorinated compounds, including this compound, for screening in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and overall efficiency.

Modern Synthetic Approach: Ortho-Lithiation and Carboxylation

A contemporary and efficient method for the synthesis of this compound involves the directed ortho-lithiation of a protected 2-(trifluoromethyl)phenol, followed by carboxylation. This approach offers high regioselectivity.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described in a patent by Abbott Laboratories.[5]

Step 1: Protection of the Phenolic Hydroxyl Group The starting material, 2-(trifluoromethyl)phenol, is first protected to prevent the acidic proton from interfering with the subsequent lithiation step. A common protecting group for this purpose is the methoxymethyl (MOM) ether.

Step 2: Directed Ortho-Lithiation The protected phenol is then treated with a strong organolithium base, such as n-butyllithium, at low temperature. The trifluoromethyl group directs the lithiation to the ortho position.

Step 3: Carboxylation The resulting aryllithium species is quenched with carbon dioxide (either as a gas or in solid form as dry ice) to introduce the carboxylic acid group.

Step 4: Deprotection The protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices:

-

Protection Strategy: The choice of the MOM protecting group is strategic as it is stable to the strongly basic conditions of the lithiation step but can be readily cleaved under mild acidic conditions without affecting the final product.

-

Directed Ortho-Metalation: The use of a directed metalation group (in this case, the protected hydroxyl group and the trifluoromethyl group) allows for precise regiochemical control, which is often a challenge in the functionalization of substituted aromatic rings.

-

Low-Temperature Conditions: The lithiation and carboxylation steps are performed at low temperatures (typically -78 °C to 0 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents and agrochemicals.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties. The trifluoromethyl group is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of the molecule by blocking sites of oxidative metabolism. The trifluoromethyl group can also modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[10]

This compound serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. For instance, derivatives of salicylic acid are known to possess a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The introduction of a trifluoromethyl group at the 3-position can fine-tune these activities and lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Agrochemical Applications

In the field of agrochemicals, trifluoromethylated compounds are widely used as herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound can be used as a starting material for the synthesis of novel crop protection agents.

Conclusion

This compound has emerged as a significant and versatile building block in the field of organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While its specific historical discovery remains to be precisely pinpointed, its development is a clear outcome of the advancements in organofluorine chemistry. The synthetic methodologies, particularly those involving directed ortho-metalation, provide efficient and regioselective access to this valuable compound. The unique physicochemical properties imparted by the trifluoromethyl group continue to make this compound a molecule of high interest for researchers aiming to design and synthesize novel bioactive compounds with enhanced properties. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of this fluorinated salicylic acid derivative in research and development is set to increase.

References

- 1. scbt.com [scbt.com]

- 2. CAS 321-14-2: 5-Chlorosalicylic acid | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. lookchem.com [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What is Triflusal used for? [synapse.patsnap.com]

- 8. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Researcher's Technical Guide to Sourcing and Utilizing 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Drug Discovery

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and application of 2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 251300-32-0). This valuable research chemical, also known as 3-(Trifluoromethyl)salicylic acid, serves as a critical building block in medicinal chemistry, largely due to the unique properties imparted by the trifluoromethyl group. This document will navigate the complexities of supplier qualification, quality assessment, and a key research application of this compound.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, and its incorporation into molecules like this compound offers several distinct advantages. The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can significantly influence a molecule's acidity, hydrogen bonding potential, and electrostatic interactions with biological targets.[1] Furthermore, the -CF3 group is metabolically stable and enhances the lipophilicity of a compound, which can improve its ability to cross cellular membranes and reach its intended target.[1] These characteristics often lead to improved pharmacokinetic profiles, enhanced binding affinity, and greater efficacy of drug candidates.[1]

Navigating the Supplier Landscape for this compound

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The quality and purity of the starting material can have a profound impact on the outcome of a synthesis or biological assay. For this compound, several reputable suppliers cater to the research and development community.

Below is a comparative summary of prominent suppliers offering this compound:

| Supplier | CAS Number | Typical Purity | Available Grades | Noteworthy Information |

| Ambeed | 251300-32-0 | ≥98% | Research Grade | Provides comprehensive analytical data including NMR, HPLC, and LC-MS.[2] |

| Angene | 251300-32-0 | Not specified | Research Grade | Lists the compound, but availability may vary.[3] |

| BLD Pharmatech | 251300-32-0 | 98% | Research Grade | A global supplier with a wide range of building blocks. |

| Novachemistry | 251300-32-0 | >97% | Research Grade | Supplier of APIs, building blocks, and fine chemicals.[4] |

| Sapphire Bioscience | 251300-32-0 | Not specified | Research Grade | Australian distributor for various international chemical suppliers.[5] |

A Logic-Driven Workflow for Supplier Qualification

A systematic approach to qualifying a supplier ensures the procurement of high-quality material suitable for your specific research needs. The following workflow outlines a self-validating system for this process.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 251300-32-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Angene - this compound | 251300-32-0 | MFCD06203614 | AGN-PC-0NCAQV [japan.angenechemical.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

Methodological & Application

The Strategic deployment of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Development: Application Notes and Protocols

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-hydroxy-3-(trifluoromethyl)benzoic acid as a critical building block in pharmaceutical research and development. We will delve into the nuanced chemical properties of this scaffold, explore its role in enhancing pharmacological profiles, and provide detailed, field-proven protocols for its derivatization.

Introduction: The Trifluoromethyl Group as a "Super-Bioisostere"

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly powerful tool.[1][2][3][4][5][6] The CF₃ group is often considered a "super-bioisostere" for a methyl group, but its unique electronic properties and steric bulk impart significant advantages that can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

Key Physicochemical Properties Imparted by the Trifluoromethyl Group:

| Property | Impact on Drug Candidate |

| High Electronegativity | Alters the acidity of nearby functional groups, influencing binding interactions with biological targets. |

| Increased Lipophilicity | Enhances membrane permeability and can improve oral bioavailability.[6] |

| Metabolic Stability | The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[6] |

| Steric Bulk | Can provide a better fit into the binding pockets of target proteins and enzymes. |

The this compound scaffold combines these benefits with the versatile reactivity of a carboxylic acid and the hydrogen-bonding capabilities of a phenolic hydroxyl group, making it a highly valuable starting material for the synthesis of novel therapeutics.

Therapeutic Applications and Case Studies

While direct incorporation of the this compound moiety into marketed drugs is not yet widespread, its structural motifs are present in several successful therapeutic agents. Furthermore, its close analogues have demonstrated significant biological activity, highlighting the potential of this building block.

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 Inhibition

The trifluoromethylphenyl group is a key feature in the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib . Although Celecoxib itself does not contain the 2-hydroxy group, its synthesis and mechanism of action underscore the importance of the trifluoromethyl moiety in achieving selective inhibition of COX-2, an enzyme implicated in inflammation and pain.